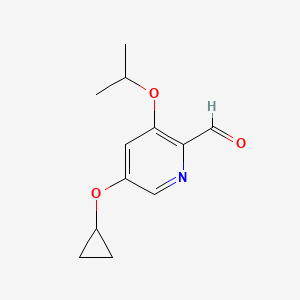
5-Cyclopropoxy-3-isopropoxypicolinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-3-isopropoxypicolinaldehyde typically involves the reaction of cyclopropyl alcohol and isopropyl alcohol with picolinaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction parameters and using industrial-grade equipment to ensure consistent quality and yield. The compound is then purified using standard techniques such as distillation, crystallization, or chromatography .
化学反应分析
Types of Reactions
5-Cyclopropoxy-3-isopropoxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The cyclopropoxy and isopropoxy groups can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
Oxidation: The major product is 5-cyclopropoxy-3-isopropoxypicolinic acid.
Reduction: The major product is 5-cyclopropoxy-3-isopropoxypicolinyl alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
科学研究应用
5-Cyclopropoxy-3-isopropoxypicolinaldehyde has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of 5-Cyclopropoxy-3-isopropoxypicolinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The molecular pathways involved in its action include signal transduction and metabolic pathways .
相似化合物的比较
Similar Compounds
- 3-Cyclopropoxy-5-isopropoxypicolinaldehyde
- 5-Cyclopropoxy-3-isopropylpicolinaldehyde
- 4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol
Uniqueness
5-Cyclopropoxy-3-isopropoxypicolinaldehyde is unique due to its specific substitution pattern on the picolinaldehyde ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC 名称 |
5-cyclopropyloxy-3-propan-2-yloxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H15NO3/c1-8(2)15-12-5-10(16-9-3-4-9)6-13-11(12)7-14/h5-9H,3-4H2,1-2H3 |
InChI 键 |
DRJGHLMKCWUICY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(N=CC(=C1)OC2CC2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















